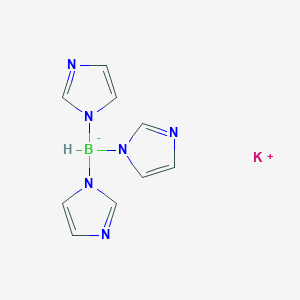

potassium;tri(imidazol-1-yl)boranuide

Description

Historical Development and Classification of Scorpionate Ligands

The narrative of these compounds begins with their foundational members and expands into a diverse family of ligands with wide-ranging properties. Their classification is based on the nature of their donor groups and the central atom that holds them together.

The field of poly(azolyl)borate chemistry was established in 1966 by Swiatoslaw Trofimenko with the synthesis of hydrotris(pyrazolyl)borates (Tp), a discovery he termed "a new and fertile field of remarkable scope". core.ac.ukchemeurope.comwikipedia.org These tridentate ligands, which bind to a metal in a facial manner, were nicknamed "scorpionates" because their binding action resembles a scorpion grabbing a metal with two pincers (two pyrazole (B372694) rings) and then stinging it with its tail (the third pyrazole ring). core.ac.ukchemeurope.comwikipedia.org

The initial success and versatility of the classical poly(pyrazolyl)borates spurred chemists to develop new scorpionate ligands. tandfonline.comtandfonline.com This evolution involved replacing the pyrazolyl groups with other heterocyclic rings to alter the ligand's electronic and steric characteristics. nih.govnih.gov The exploration led to the incorporation of heterocycles such as imidazole (B134444), triazole, pyrrole, and indole. core.ac.ukchemeurope.comwikipedia.orgresearchgate.netbenthamdirect.com

Further advancements saw the introduction of even more diverse and strongly donating functional groups, including thioimidazolyl, selenoimidazolyl, phosphine, and N-heterocyclic carbene (NHC) donors. tandfonline.comtandfonline.comexlibrisgroup.com This expansion created ligands with novel [S₃], [Se₃], [P₃], and [C₃] donor arrays, significantly broadening the electronic properties available compared to the original tris(pyrazolyl)borates. tandfonline.comtandfonline.comexlibrisgroup.com The development of poly(imidazolyl)borates, such as potassium;tri(imidazol-1-yl)boranuide, and later, tris(N-alkylimidazolylidenyl)borates, represents a key milestone in this ongoing evolution. researchgate.netbenthamdirect.commdpi.com

The structural diversity of scorpionate ligands is a key feature of their chemistry, broadly categorized into two main types:

Homoscorpionates : These are ligands where three identical donor groups are attached to the central bridgehead atom. core.ac.ukchemeurope.comwikipedia.org Trofimenko's original tris(pyrazolyl)borates are the archetypal example of this class. chemeurope.comwikipedia.org

Heteroscorpionates : These ligands feature two or more different types of metal-binding groups attached to the bridgehead. core.ac.ukchemeurope.comwikipedia.org This can include different substituted pyrazoles or a combination of entirely different heterocycles (e.g., pyrazole and pyridine) and even acyclic donor groups. core.ac.uk

While the synthesis of homoscorpionates is often straightforward, the preparation of heteroscorpionates can be more complex. core.ac.uk However, the ability to incorporate a unique, functionalizable donor arm makes heteroscorpionates particularly attractive for specialized applications in areas like catalysis and biomedicine, where specific reactivity is desired. nih.gov

The choice of the bridgehead atom has a significant impact on the ligand's electronic properties and reactivity. core.ac.uknih.gov For instance, replacing boron with aluminum to form hydrotris(pyrazolyl)aluminate (Tpa) results in a more reactive ligand due to the weaker Al-N and Al-H bonds compared to the B-N and B-H bonds in Tp ligands. wikipedia.org Similarly, for bridgeheads from Group 15 of the periodic table, descending the group from arsenic to antimony to bismuth leads to an increase in the Lewis acidity of the bridgehead atom, which in turn modulates the electron density on the pyridyl donor groups. cam.ac.uknih.govresearchgate.net

The heterocyclic donors themselves are critical in defining the ligand's behavior. The substitution of pyrazole with other heterocycles like imidazole or thioimidazole, or with stronger donors like N-heterocyclic carbenes, leads to a greater diversity in electronic properties. tandfonline.com Ligands based on thioimidazolyl, selenoimidazolyl, and N-heterocyclic carbene donors are significantly more electron-donating than their pyrazolyl counterparts. tandfonline.comexlibrisgroup.com This tunability is demonstrated by the established ligand-field strength, which can be ordered based on the heterocycle and substituents. rsc.org

Table 1: Examples of Bridgehead and Donor Variations in Scorpionate Ligands This table is interactive. You can sort and filter the data.

| Bridgehead Atom/Group | Heterocyclic Donor | Ligand Class Example | Reference |

|---|---|---|---|

| Boron (B) | Pyrazole | Hydrotris(pyrazolyl)borate (Tp) | core.ac.ukchemeurope.comwikipedia.org |

| Boron (B) | Imidazole | Hydrotris(imidazolyl)borate | researchgate.netbenthamdirect.com |

| Boron (B) | Thioimidazole | Hydrotris(thioimidazolyl)borate (Tm) | core.ac.uktandfonline.com |

| Boron (B) | N-heterocyclic carbene | Hydrotris(imidazol-2-ylidine)borate | tandfonline.comtandfonline.com |

| Carbon (C) | Pyrazole | Tris(pyrazolyl)methane (Tpm) | wikipedia.orgnih.gov |

| Silicon (Si) | Pyrazole | Tris(pyrazolyl)silane (TpS) | nih.gov |

| Aluminum (Al) | Pyrazole | Hydrotris(pyrazolyl)aluminate (Tpa) | wikipedia.org |

| Phosphorus (P) | Pyrazole | Tris(pyrazolyl)phosphane (TpP) | nih.gov |

| Nitrogen (N) | Pyrazole | Tris(pyrazolyl)amine | nih.gov |

| Arsenic (As) | 6-Methyl-2-pyridyl | As(6-Me-2-py)₃ | cam.ac.uknih.gov |

| Antimony (Sb) | 6-Methyl-2-pyridyl | Sb(6-Me-2-py)₃ | cam.ac.uknih.gov |

| Bismuth (Bi) | 6-Methyl-2-pyridyl | Bi(6-Me-2-py)₃ | cam.ac.uknih.gov |

Academic Importance of Poly(imidazolyl)borate Ligands in Coordination Chemistry

Poly(imidazolyl)borate ligands, as part of the broader poly(azolyl)borate family, are of significant academic importance in the field of coordination chemistry. nih.govresearchgate.netbenthamdirect.com Their remarkable versatility allows for the formation of stable coordination complexes with a vast array of elements, including alkali metals, transition metals, lanthanides, and actinides. nih.govresearchgate.net

The primary driver of their importance is the ability to systematically tune the steric and electronic environment around a metal center. acs.orgnih.gov This is achieved by introducing different functional groups onto the heterocyclic rings or by changing the bridgehead atom. nih.govnih.gov This "user-friendly" nature has made them powerful tools for fundamental chemical research and for developing practical applications. acs.org

Key areas where these ligands have made a substantial impact include:

Bioinorganic Chemistry : They are widely used to create structural and functional models of the active sites of metalloproteins and metalloenzymes. acs.orgcore.ac.ukjcsp.org.pk

Catalysis : The stable, yet tunable, coordination environment provided by these ligands is ideal for designing catalysts for a range of chemical transformations, such as polymerization and C-H insertion reactions. nih.govcore.ac.uk

Materials Science : Imidazole-based ligands, including tetrakis(imidazolyl)borates, have been employed as building blocks for constructing novel metal-organic frameworks (MOFs) and coordination polymers with specific structural and functional properties. core.ac.ukacs.orgresearchgate.netrsc.org

Radiopharmaceutical Chemistry : Scorpionate ligands have been instrumental in advancing the coordination chemistry of technetium, which is crucial for the development of new diagnostic imaging agents. researchgate.netresearchgate.net

The imidazole moiety itself is a fundamental building block in coordination chemistry, valued for its strong σ-donor properties and its ability to participate in hydrogen bonding and the formation of extended supramolecular structures. researchgate.netrsc.org Consequently, ligands like this compound are not just chemical curiosities but are part of a rich and expanding field of study with significant potential for future discoveries. researchgate.netbenthamdirect.com

Properties

IUPAC Name |

potassium;tri(imidazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-10H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYHSUYRPGOWCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[BH-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BKN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Potassium Tri Imidazol 1 Yl Boranuide

Synthetic Methodologies for Tri(imidazol-1-yl)boranuide Ligands

The preparation of tri(imidazol-1-yl)boranuide ligands is primarily achieved through a direct reaction, which conveniently yields the desired anionic salt.

Direct Synthesis from Borohydride (B1222165) Precursors and Imidazole (B134444)

The most common method for synthesizing poly(azolyl)borate ligands, including the tri(imidazol-1-yl)boranuide, is the direct reaction of an alkali metal borohydride with the corresponding azole. In a procedure analogous to the well-established synthesis of potassium tris(pyrazolyl)borate (KTp), potassium tri(imidazol-1-yl)boranuide is prepared by reacting potassium borohydride (KBH₄) with three equivalents of imidazole. wikipedia.org

The reaction is typically performed by heating the reactants together, often without a solvent, using an excess of the molten imidazole. researchgate.net During this process, three of the four hydride protons on the borohydride are successively replaced by imidazol-1-yl groups, with the evolution of hydrogen gas (H₂). wikipedia.org The stoichiometry and, crucially, the reaction temperature are controlled to ensure the desired trisubstituted product is formed, preventing the formation of bis- or tetrakis(imidazolyl)borate species. researchgate.netzu.edu.ly Alternative synthetic routes can produce related compounds, such as the one-pot reaction of N-alkyl imidazole, an alkylating agent, and sodium borohydride to yield 1,3-dialkylimidazol-2-ylidene boranes. nih.gov

Generation of the Anionic Ligand Salt, Potassium Tri(imidazol-1-yl)boranuide

The direct synthesis described above directly affords the anionic ligand as its potassium salt, K[HB(Im)₃]. The reaction between potassium borohydride and imidazole produces the potassium salt of the hydrotris(imidazol-1-yl)borate anion and three molecules of hydrogen gas. wikipedia.org

Reaction Scheme: KBH₄ + 3 C₃H₄N₂ → K[HB(C₃H₃N₂)₃] + 3 H₂

Once the reaction is complete, any excess imidazole is typically removed through methods such as vacuum distillation or sublimation, or by washing the residue with an appropriate solvent. zu.edu.ly The resulting white, solid product, potassium tri(imidazol-1-yl)boranuide, can then be used directly in subsequent reactions to form metal complexes or undergo further derivatization.

Strategies for Ligand Functionalization and Generation of Related Systems

The tri(imidazol-1-yl)boranuide platform can be readily modified to fine-tune its properties for specific applications in catalysis and materials science.

Substituent Effects on Imidazole Rings for Steric and Electronic Tuning

The steric and electronic properties of the tri(imidazol-1-yl)boranuide ligand can be systematically adjusted by introducing substituents onto the imidazole rings. This functionalization is a key strategy for controlling the coordination environment around a metal center. researchgate.net

Steric Tuning: Introducing bulky substituents on the imidazole rings increases the steric hindrance of the ligand. nih.gov This can be used to stabilize metal complexes with low coordination numbers by preventing the coordination of additional ligands. researchgate.netnih.gov For example, using bulky alkyl groups like tert-butyl (tBu) or mesityl (Mes) has been shown to be effective. nih.gov The size of the ligand's binding cavity can be altered by the bulk of these substituents, which in turn influences the geometry, redox potentials, and spin states of the resulting metal complexes. researchgate.net

Electronic Tuning: The electronic donor strength of the ligand is also highly tunable. The nature of the heterocycle itself plays a significant role; for instance, in related tris(carbene)borate systems, the donor strength follows the order: imidazol-2-ylidene > benzimidazol-2-ylidene > 1,3,4-triazol-2-ylidene. nih.gov This demonstrates that the electronic character can be modified predictably, which allows for the fine-tuning of the properties of transition-metal complexes. researchgate.net

| Substituent Type | Example Substituents | Primary Effect | Consequence for Metal Complexes | Reference |

|---|---|---|---|---|

| Bulky Alkyl Groups | tert-butyl (tBu), Mesityl (Mes), Isopropyl (iPr) | Steric Hindrance | Stabilization of low coordination numbers; alters ligand binding cavity, geometry, and spin states. | nih.govresearchgate.net |

| N-Substituents | Methylcyclohexyl | Steric Profile | Creates a more exposed environment around the metal center. | researchgate.net |

| Heterocycle Variation | Benzimidazole, 1,3,4-Triazole | Electronic Tuning | Modifies the ligand's donor strength, affecting the electronic properties of the complex. | nih.gov |

Alkylation and Formation of Tris(N-heterocyclic carbene)borate Ligands

A significant derivatization of potassium tri(imidazol-1-yl)boranuide involves its conversion into tris(N-heterocyclic carbene)borate ligands, which are substantially stronger electron donors than their tris(azolyl)borate counterparts. nih.gov This transformation is typically achieved through a two-step process of alkylation followed by deprotonation.

First, the potassium hydrotris(imidazol-1-yl)borate is subjected to a threefold alkylation reaction. A common and effective alkylating agent for this purpose is Meerwein's salt, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) ([Et₃O]BF₄) or trimethyloxonium (B1219515) tetrafluoroborate ([Me₃O]BF₄). nih.gov This step generates a tris(imidazolium)hydroborane dication, which serves as the pro-ligand for the final carbene ligand. nih.gov

Alkylation Step Example: K[HB(Im)₃] + 3 [R₃O]BF₄ → HB(ImR)₃₂ + KBF₄ + 3 R₂O

In the second step, the dicationic salt is treated with a strong, non-nucleophilic base to deprotonate the C2 position of each imidazolium (B1220033) ring, generating the neutral, tridentate tris(N-heterocyclic carbene)borate ligand. nih.govnih.gov The choice of base is critical, with reagents like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) being employed successfully. nih.govnih.gov

| Step | Reagent Type | Specific Examples | Purpose | Reference |

|---|---|---|---|---|

| Alkylation | Alkylating Agent (Meerwein's Salt) | [Me₃O]BF₄, [Et₃O]BF₄ | Forms the tris(imidazolium)hydroborane dicationic precursor. | nih.gov |

| Alkylation (Alternative) | Borane Source / Imidazole | Me₃N:BHBr₂ / N-methylimidazole | Forms a tris(imidazolium)hydroborane dication directly. | nih.govnih.gov |

| Deprotonation | Strong, Non-nucleophilic Base | Lithium diisopropylamide (LDA), n-Butyllithium (nBuLi), KN(SiMe₃)₂ | Deprotonates the imidazolium precursor to form the final tris(carbene)borate ligand. | nih.govnih.gov |

Coordination Chemistry of Tri Imidazol 1 Yl Boranuide Complexes

Complexation with Main Group Elements (e.g., Thallium(I), Beryllium)

While extensive research exists on the coordination of scorpionate ligands with transition metals, their complexation with main group elements is also a significant area of study. The potassium salt of the ligand, potassium tri(imidazol-1-yl)boranuide, serves as an excellent transfer agent for the [B(im)₃]⁻ anion.

Thallium(I) Complexes: Direct structural data for thallium(I) coordinated by tri(imidazol-1-yl)boranuide is not widely reported. However, extensive studies on the closely related tris(pyrazolyl)borate (Tp) and tris(pyridyl)borate ligands provide significant insight into the expected coordination behavior. hhu.deuss.clacs.orgnih.gov Thallium(I) complexes of these scorpionates are typically synthesized via metathesis reaction between a thallium(I) salt, such as TlNO₃ or thallium(I) acetate, and the potassium salt of the respective scorpionate ligand. hhu.deuss.cl

Beryllium Complexes: Similarly, there is a scarcity of specific research on beryllium complexes with the tri(imidazol-1-yl)boranuide ligand. However, the coordination chemistry of beryllium with the analogous tris(pyrazolyl)borate (Tp) ligand has been well-documented and provides a reliable model. acs.orgresearchgate.netrsc.org Heteroleptic beryllium halide complexes of the type TpBeX (where X = Cl, Br, I) are readily synthesized from the reaction of beryllium halides with potassium tris(pyrazolyl)borate (KTp). researchgate.net These compounds are noted for their high stability. researchgate.net

In these structures, the small beryllium ion is typically found in a tetrahedral coordination environment, with three coordination sites occupied by the nitrogen atoms of the tridentate Tp ligand and the fourth site taken by the ancillary halide or another organic group. rsc.org The Be-N bond distances are characteristically short, falling in the range of 1.704 to 1.747 Å. researchgate.net Based on this precedent, a complex of [B(im)₃]BeX would be expected to adopt a similar stable, tetrahedral geometry.

| Metal Ion | Analogous Ligand System | Typical Synthesis Route | Observed/Expected Coordination Mode | Expected Geometry | Reference |

|---|---|---|---|---|---|

| Thallium(I) | Tris(pyrazolyl)borate, Tris(pyridyl)borate | Metathesis of K[B(im)₃] and a Tl(I) salt | κ³ or κ² | Pyramidal | hhu.deuss.cl |

| Beryllium(II) | Tris(pyrazolyl)borate | Reaction of K[B(im)₃] and a BeX₂ salt | κ³ | Tetrahedral | acs.orgresearchgate.net |

Influence of Ancillary Ligands on Metal Center Reactivity and Coordination

The reactivity, stability, and electronic properties of a metal center coordinated by a primary ligand like tri(imidazol-1-yl)boranuide are profoundly influenced by the other ligands present in its coordination sphere, known as ancillary or co-ligands. nih.govrsc.org The ability to tune the properties of a metal complex by modifying these ancillary ligands is a cornerstone of modern catalyst and materials design.

Electronic Effects: Ancillary ligands can modulate the electron density at the metal center through their σ-donating and π-accepting capabilities. This effect can be conveniently probed using infrared (IR) spectroscopy, particularly in complexes containing carbonyl (CO) ancillary ligands. libretexts.orgrsc.org

Strong σ-donating ligands , such as alkylphosphines (e.g., PEt₃, PBu₃), increase the electron density on the metal. libretexts.org This enhanced electron density leads to stronger π-back-donation from the metal's d-orbitals into the π* antibonding orbitals of the CO ligand. libretexts.org Consequently, the C-O bond order decreases, resulting in a lower ν(CO) stretching frequency in the IR spectrum. rsc.org

π-accepting ligands , like trifluorophosphine (PF₃) or CO itself, compete with other ancillary ligands for the metal's d-electron density. libretexts.orglibretexts.org Ligands with poor σ-donor but strong π-acceptor properties will cause a smaller decrease, or even an increase, in the ν(CO) frequency compared to strongly donating ligands. libretexts.org

This principle allows for the fine-tuning of a metal's redox potential and the stabilization of specific oxidation states.

Halide Ligands: The identity of an ancillary halide can influence structural preferences. In certain pincer complexes, a switch from chloride to the larger iodide ligand can cause a rearrangement, where the preferred binding site of the halide and another ligand (like pyridine) flips between the central metal and a Lewis acidic site on the pincer ligand itself. acs.org

Coordination Mode: Some ancillary ligands can bind in multiple ways, which can significantly impact the complex's properties. For example, 2-picolinamide ligands in iridium complexes can adopt N,N' or N,O coordination modes. This change in binding has been shown to have a minimal effect on the emission wavelength but can significantly alter the photoluminescence quantum yield, demonstrating how ancillary ligand coordination can modulate functional properties. rsc.org

The interplay between the primary scorpionate ligand and the ancillary ligands is therefore crucial in determining the final structure and function of the metal complex.

| Ancillary Ligand Class | Example Ligands | Primary Electronic Effect | Impact on Metal Center | Spectroscopic Handle (if applicable) | Reference |

|---|---|---|---|---|---|

| Strong σ-Donors | Alkylphosphines (PMe₃, PEt₃) | Increase electron density | Stabilizes lower oxidation states; enhances back-bonding to π-acceptors | Lower ν(CO) frequency | libretexts.org |

| π-Acceptors | Carbonyl (CO), PF₃ | Decrease electron density | Stabilizes higher oxidation states; competes for back-donation | Higher ν(CO) frequency | libretexts.org |

| Halides | Cl⁻, Br⁻, I⁻ | σ-Donor, weak π-donor | Influences redox potential and structural geometry based on size and electronegativity | - | acs.org |

| Chelating N,O/N,N Ligands | Picolinamides, Salicylaldimines | Variable (σ/π donation) | Can alter photophysical properties (e.g., quantum yield) based on coordination mode | Emission Spectroscopy | rsc.org |

Reactivity and Mechanistic Studies of Tri Imidazol 1 Yl Boranuide Metal Complexes

Intramolecular Ligand Dynamics and Metal-Ligand Interactions

The flexible, tripodal nature of the tri(imidazol-1-yl)boranuide ligand allows for significant dynamic processes and intimate interactions between the ligand framework and the metal center. These interactions are fundamental to the subsequent reactivity of the complexes.

A key mechanistic feature of complexes bearing hydrotris(azolyl)borate ligands, including tri(imidazol-1-yl)boranuide, is the potential for the hydride on the boron atom to migrate to the metal center. This reversible transfer is a critical step in various catalytic and stoichiometric transformations. Studies have shown that a metal-ligand cooperative mechanism can occur, which involves the initial migration of a hydride from the boron to the metal. researchgate.net

For instance, in a rhodium complex, an unprecedented rearrangement was observed where a norbornadiene ligand, initially coordinated to the metal, was transferred to the boron center. researchgate.net This transformation is initiated by a hydride migration from the boron to the rhodium center. researchgate.net This is followed by a hydroboration of one of the olefinic bonds and a subsequent ring-opening process involving both the boron and rhodium centers. researchgate.net The phenomenon is not merely a simple transfer but can be an intermediate point in a concerted mechanism between the boron and the metal. researchgate.net This reversible migration process is postulated to be a key feature that could be harnessed for metal-mediated transformations that involve hydrogen transfer steps. researchgate.net

Agostic interactions refer to the intramolecular coordination of a C-H bond on a ligand to a coordinatively unsaturated transition metal center. wikipedia.org This interaction involves the two electrons from the C-H sigma bond being shared with an empty d-orbital on the metal, forming a three-center, two-electron bond. wikipedia.org Such interactions have been noted in organometallic chemistry since the 1960s and are considered crucial in many catalytic transformations, including oxidative addition and reductive elimination. wikipedia.org

While direct studies on tri(imidazol-1-yl)boranuide are specific, the principles of agostic interactions are broadly applicable to its organometallic complexes. The term 'agostic' was coined to describe the covalent interaction between a carbon-hydrogen group and a transition metal center. nih.gov These interactions are characterized by specific geometric and spectroscopic features. nih.govresearchgate.net More recently, the concept has expanded to include the coordination of C-C sigma bonds, which is of significant interest for C-C bond activation. sci-hub.se The formation of metal-C-C agostic complexes is rarer than its C-H counterpart and often involves unsaturated or highly strained carbon atoms. researchgate.net In Ziegler-Natta catalysis, for example, the highly electrophilic metal center exhibits agostic interactions with the growing polymer chain, which influences the stereoselectivity of the polymerization. wikipedia.org

| Characteristic | Agostic Interaction | Anagostic Interaction |

|---|---|---|

| M···H Distance | Short (1.8–2.3 Å) researchgate.net | Long (2.3–2.9 Å) researchgate.net |

| M···H-C Angle | Small (90–130°) researchgate.net | Large (110–170°) nih.govresearchgate.net |

| 1H NMR Chemical Shift | Upfield shift nih.gov | Downfield shift nih.gov |

| 1JCH Coupling Constant | Unusually low (50–100 Hz) nih.gov | Closer to standard values |

| Bonding Description | 3-center, 2-electron covalent bond nih.gov | Primarily electrostatic/hydrogen bond nih.gov |

Reactivity at the Metal Center and Ligand Periphery

The electronic environment created by the tri(imidazol-1-yl)boranuide ligand enables reactivity both directly at the metal and on the ligand itself after coordination.

The activation of strong C-H and C-C bonds is a significant challenge in chemistry. nih.govnih.gov Transition metal complexes featuring scorpionate-type ligands have demonstrated notable capabilities in this area. The electronic properties of ligands like hydridotris(pyrazolyl)borate (Tp), a close analogue of tri(imidazol-1-yl)boranuide, are crucial for the ability of their metal complexes to mediate C-H activation. researchgate.net

For example, a thermally generated [Tp'Rh[P(OMe)3]] fragment (where Tp' is tris(3,5-dimethylpyrazolyl)borate) has been shown to activate C-H bonds of various hydrocarbons under mild conditions, forming stable alkyl-hydride products. researchgate.net The tridentate ligand stabilizes the metal center, allowing it to break the extremely strong C-H bonds (approximately 100 kcal/mol). researchgate.net Similarly, the potential for C-C bond activation is linked to the formation of C-C agostic interactions, which can be considered precursors to the full cleavage of the bond. sci-hub.se The design of tolerant catalysts is critical for these transformations, especially when applied to complex molecules with numerous functional groups. nih.govresearchgate.net

Beyond influencing the reactivity of the metal center, the ligand itself can be chemically modified after it has been coordinated. This post-complexation functionalization opens pathways to novel ligand architectures and complex properties.

One example involves a rhodium complex where a norbornadiene ligand, initially bound to the metal, undergoes a rearrangement that results in its transfer to the boron atom of the scorpionate ligand. researchgate.net This process forms an unusual boron-bound ethylenylcyclopentene unit, demonstrating a significant structural modification of the ligand backbone initiated by reactivity at the metal center. researchgate.net

In a related context, imidazolium-borate species can be deprotonated to form N-heterocyclic carbene (NHC)-borate anions. nih.gov These nucleophilic carbenes, generated on the ligand periphery, can then be used to form new complexes by reacting with metal-containing precursors like BrMn(CO)₅ and Fe(CO)₅. nih.gov This strategy showcases how the imidazolyl rings of the ligand can be activated for substitution and further coordination after the initial complex is formed.

Applications of Tri Imidazol 1 Yl Boranuide Complexes in Catalysis

Relationship between Ligand Structure, Metal Center, and Catalytic Performance

The catalytic performance of metal complexes is intricately linked to the structure of the supporting ligands and the nature of the metal center. In the context of tri(imidazol-1-yl)boranuide and related ligands, several key relationships have been established.

The steric and electronic properties of the ligand play a crucial role. For instance, in the analogous tris(pyrazolyl)borate systems, the introduction of methyl groups on the pyrazolyl rings increases the steric bulk of the ligand. wikipedia.org This steric hindrance can limit the number of ligands that coordinate to a metal center, thereby leaving coordination sites available for substrate binding and catalysis. wikipedia.org A similar principle applies to tri(imidazol-1-yl)boranuide ligands, where modifications to the imidazole (B134444) rings can be used to tune the steric environment around the metal.

The electronic donor strength of the ligand is also a critical factor. The donor properties of tris(carbene)borate ligands, which are derived from imidazolyl precursors, have been evaluated and compared. nih.gov The order of donor strength was found to be imidazol-2-ylidene > benzimidazol-2-ylidene > 1,3,4-triazol-2-ylidene, indicating that the specific heterocycle used has a significant impact on the electronic environment of the metal center. nih.gov

Applications of Tri Imidazol 1 Yl Boranuide Complexes in Bioinorganic Chemistry

Exploration of Biological Relevance for Borate-Based Systems

The study of tri(imidazol-1-yl)boranuide complexes contributes to the broader understanding of the role of boron in biological systems. Boron, acting as a Lewis acid, has the ability to form stable complexes with a variety of biological molecules, particularly those containing hydroxyl groups. numberanalytics.com This interaction is fundamental to boron's essential role in the structural integrity of plant cell walls. numberanalytics.com

Research into synthetic borate-based systems like the [HB(im)₃]⁻ ligand explores new chemical space for bio-inspired coordination chemistry. Furthermore, borate-based materials, such as certain bioactive glasses, are recognized for their biocompatibility and osteoconductive properties. nih.gov These materials can be doped with metal ions to enhance their biological functions, including antimicrobial activity. nih.gov The dissolution products from these borate (B1201080) glasses can stimulate gene expression related to cell proliferation and differentiation. nih.gov While the tri(imidazol-1-yl)boranuide ligand itself is primarily a research tool for modeling, the fundamental chemistry it relies upon is part of the expanding field of boron's application in bioinorganic chemistry and materials science. numberanalytics.com

Advanced Characterization and Computational Analysis of Tri Imidazol 1 Yl Boranuide Complexes

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopy is a cornerstone in the study of tri(imidazol-1-yl)boranuide complexes, offering non-destructive ways to probe molecular structure and electronic environments in both solution and the solid state.

NMR spectroscopy is an indispensable tool for confirming the identity and purity of tri(imidazol-1-yl)boranuide ligands and their metal complexes in solution.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide detailed information about the organic framework of the ligand. In ¹H NMR, the protons on the imidazole (B134444) rings typically appear as distinct signals. For instance, in related tri(1-pyrazolyl)borohydride complexes, three types of proton signals are observed corresponding to the different positions on the pyrazole (B372694) ring. jcsp.org.pk Similarly, for complexes of 3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines, the imidazole ring protons show signals in the range of 6.81–7.57 ppm. mdpi.com The ¹³C NMR spectra complement this by showing signals for each unique carbon atom in the imidazole rings. jcsp.org.pkmdpi.com In (1H-imidazol-1-yl)propyl substituted systems, the imidazole carbon atoms resonate between 119.9 and 138.80 ppm. mdpi.com The coordination of the ligand to a metal center often induces shifts in these resonances, providing evidence of complex formation. jcsp.org.pk

¹¹B NMR: ¹¹B NMR is particularly diagnostic for borate (B1201080) compounds. The chemical shift and multiplicity of the boron signal can confirm the coordination environment around the boron atom. sdsu.edu The addition of a ligand or base to the empty p-orbital on boron results in an upfield shift compared to a tricoordinate borane. sdsu.edu For borohydrides (BH₄⁻), the boron resonance is shifted significantly upfield, typically between -26 to -45 ppm, and appears as a quintet in proton-coupled spectra due to coupling with the four equivalent hydrogens. sdsu.edu In hydrotris(pyrazolyl)borate or imidazolylborate systems, the boron is tetrahedrally coordinated, and the ¹¹B NMR signal provides direct evidence for this geometry. nih.gov

Table 1: Representative NMR Data for Analogous Imidazole and Pyrazolyl Borate Compounds

| Compound/Ligand System | Nucleus | Chemical Shift (δ, ppm) | Coupling Information | Solvent | Reference |

|---|---|---|---|---|---|

| Cobalt(III) tri(1-pyrazolyl)borohydride dichloride | ¹H | 6.39, 6.747, 8.181 | Singlets for 3H each | CD₃CN | jcsp.org.pk |

| Cobalt(III) tri(1-pyrazolyl)borohydride dichloride | ¹³C | 108.88, 138.96, 144.76 | - | CD₃CN | jcsp.org.pk |

| (3-mesityl-imidazolium-1-yl)trihydridoborate | ¹¹B | -14.6 | Quartet, J(B,H) = 87 Hz | CDCl₃ | nih.gov |

| 3-[3-(1H-Imidazol-1-yl)propyl] substituted bispidinones | ¹H | 6.81 - 7.57 | Multiplets (imidazole protons) | - | mdpi.com |

| 3-[3-(1H-Imidazol-1-yl)propyl] substituted bispidinones | ¹³C | 119.9 - 138.8 | (imidazole carbons) | - | mdpi.com |

Infrared spectroscopy is a rapid and effective method for identifying key functional groups within tri(imidazol-1-yl)boranuide complexes. The most characteristic vibration is the B-H stretch, which confirms the presence of the hydrotris(imidazolyl)borate ligand. This peak is typically observed in the region of 2450-2550 cm⁻¹. jcsp.org.pk Upon complexation with a metal, this band may shift slightly. For example, in a Fe(III) complex with tri(pyrazolyl)borate, the B-H stretch shifts from 2435.8 cm⁻¹ in the silver salt precursor to 2525.5 cm⁻¹ in the final complex. jcsp.org.pk Other important bands include the imine (C=N) and C=C stretching vibrations of the imidazole rings, which are found between 1500-1550 cm⁻¹ and 1400-1450 cm⁻¹, respectively. jcsp.org.pk The appearance of new bands at lower frequencies, such as those corresponding to metal-nitrogen (M-N) bonds, provides further evidence of successful coordination. jcsp.org.pk

Table 2: Characteristic IR Frequencies for Tri(pyrazolyl)borate Ligands and Complexes

| Compound | ν(B-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=C) (cm⁻¹) | Reference |

|---|---|---|---|---|

| Ag(Tp) | 2435.8 | 1502.7 | 1401.2 | jcsp.org.pk |

| Co(Tp)Cl₂ | 2517.6 | 1504.7 | 1408.4 | jcsp.org.pk |

| Fe(Tp)Cl₂ | 2525.5 | 1503.8 | 1403.8 | jcsp.org.pk |

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of tri(imidazol-1-yl)boranuide complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for analyzing these charged or polar coordination compounds. nih.gov The technique allows for the gentle ionization of the complex, often preserving the intact molecular ion or key fragments. This data confirms the successful synthesis of the target molecule and can reveal the stoichiometry of the ligand-to-metal ratio in the complex. nih.govnih.gov High-resolution ESI-MS can provide exact mass measurements, which are used to validate the molecular formula of the complex with high confidence. nih.gov

UV-Vis spectroscopy probes the electronic transitions within a molecule and is used to study the electronic properties of tri(imidazol-1-yl)boranuide complexes. The free ligand typically exhibits absorptions in the UV region corresponding to π→π* transitions within the imidazole rings. researchgate.net Upon coordination to a transition metal, new absorption bands may appear in the visible region. These bands often correspond to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions within the metal center. researchgate.netresearchgate.net The position and intensity of these bands provide insight into the electronic structure of the complex and the nature of the metal-ligand interaction. researchgate.net

X-ray Diffraction Analysis for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of tri(imidazol-1-yl)boranuide complexes in the solid state. This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, X-ray analysis of (3-benzyl-imidazolium-1-yl)trihydridoborate confirmed its molecular structure and revealed key details about its solid-state packing. nih.gov Similarly, the crystal structure of a trinuclear magnesium imidazolate borohydride (B1222165) complex was determined to be in the space group R-3 with specific unit cell parameters, revealing a linear trinuclear arrangement where Mg²⁺ ions are bridged by {(Im)BH₂(Im)}⁻ units. nih.govresearchgate.net This level of detail is unattainable by other methods and is fundamental to understanding the steric and electronic properties that govern the complex's behavior. nih.gov

Table 3: Representative Crystallographic Data for Imidazolyl/Imidazolium (B1220033) Borate Complexes

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| [Mg₃{(Im)BH₂(Im)}₆(ImH)₆]·CH₃CN | C₅₆H₆₉B₆Mg₃N₂₅ | Rhombohedral | R-3 | a = 15.1942(2) Å, c = 28.3157(3) Å | nih.govresearchgate.net |

| (3-benzyl-imidazolium-1-yl)trihydridoborate | C₁₀H₁₃BN₂ | Orthorhombic | P2₁2₁2₁ | a = 7.749(2) Å, b = 9.117(3) Å, c = 14.180(5) Å | nih.gov |

| Hydrotris(imidazolyl)boratothallium(I) | C₉H₉BN₆Tl | Monoclinic | P2₁/n | a = 8.706(1) Å, b = 9.192(1) Å, c = 15.261(2) Å, β = 94.740(3)° | researchgate.net |

Theoretical and Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the properties of tri(imidazol-1-yl)boranuide complexes. nih.gov Theoretical calculations can be used to predict molecular geometries, which can then be compared with X-ray diffraction data. nih.gov DFT is also employed to calculate vibrational frequencies, aiding in the assignment of experimental IR spectra. researchgate.net Furthermore, computational models can elucidate the electronic structure, molecular orbital energies, and bonding characteristics of these complexes, offering explanations for their observed spectroscopic properties and reactivity. researchgate.netnih.gov For instance, DFT calculations were integral in investigating the structure of a trinuclear magnesium imidazolate borohydride complex, supporting the experimental findings from NMR and X-ray diffraction. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations for Structure, Stability, and Bonding

Density Functional Theory (DFT) has become the workhorse for computational inorganic chemistry, offering a favorable balance between accuracy and computational cost for systems containing transition metals. researchgate.net For tri(imidazol-1-yl)boranuide complexes, DFT is routinely used to predict and analyze molecular structures, assess thermodynamic stability, and elucidate the nature of the metal-ligand bonding.

Structure: DFT calculations allow for the geometry optimization of tri(imidazol-1-yl)boranuide complexes, yielding precise information on bond lengths, bond angles, and torsional angles. researchgate.net These theoretical structures can be compared with experimental data from X-ray crystallography to validate the chosen computational model (i.e., the functional and basis set). For instance, in studies of tungsten carbyne complexes supported by a related hydrotris(3-methylimidazoylyliden-1-yl)borate ligand, DFT calculations have been used to successfully model the geometry around the metal center. researchgate.netmdpi.com Harmonic vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. researchgate.net

Stability and Bonding: The stability of these complexes can be evaluated by calculating reaction energies for their formation. The bonding between the tri(imidazol-1-yl)boranuide ligand and a metal center is investigated through various analysis methods. Natural Bond Orbital (NBO) or similar population analyses provide insight into the charge distribution within the molecule, quantifying the charge on the metal and ligand atoms. researchgate.netmdpi.com Methods like Löwdin bond order analysis can be used to assess the covalent character of the metal-ligand bonds. mdpi.com Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) reveals how the ligand's orbitals interact with the metal's d-orbitals, providing a qualitative picture of the bonding scheme. nih.gov

| Parameter | Description | Calculated Value |

|---|---|---|

| Natural Atomic Charge (W) | Calculated charge on the tungsten metal center. | +0.16 |

| Natural Atomic Charge (Carbyne C) | Calculated charge on the carbyne carbon atom. | -0.12 |

| Löwdin Bond Order (W≡C) | The calculated bond order of the tungsten-carbon triple bond. | 2.175 |

| Calculated ν(CO) | Calculated symmetric carbonyl stretching frequency (cm-1). | 2020 cm-1 |

| Calculated ν(W≡C) | Calculated tungsten-carbyne stretching frequency (cm-1). | 1610 cm-1 |

Semiempirical Molecular Orbital Calculations (e.g., AM1)

Semiempirical molecular orbital methods, such as AM1 (Austin Model 1), represent a class of quantum chemical calculations that use parameters derived from experimental data to simplify the complex integrals found in ab initio approaches. These methods are significantly faster than DFT, allowing for the rapid calculation of molecular properties for large systems.

Historically, methods like AM1 were valuable for providing initial geometric predictions and electronic insights, such as heats of formation and molecular orbital energies. However, their application to transition metal complexes, including those with tri(imidazol-1-yl)boranuide, is limited in modern research. The parametrization for many transition metals is often not as robust as for main group elements, and these methods can struggle to accurately describe the complex electronic structures and varied spin states of d-block metal complexes. researchgate.net

More contemporary semiempirical approaches, such as the Density-Functional Tight-Binding method (DFTB), offer improved performance for a wider range of elements by deriving parameters from DFT calculations. acs.org Nonetheless, for detailed and reliable investigations of structure, stability, and bonding in tri(imidazol-1-yl)boranuide complexes, DFT remains the predominant choice due to its higher accuracy. researchgate.net Published computational studies focusing specifically on the AM1-level analysis of tri(imidazol-1-yl)boranuide complexes are therefore scarce in recent literature.

Analysis of Ligand Donor Properties and Electronic Structure

A primary goal of computational analysis is to quantify the electronic influence of the tri(imidazol-1-yl)boranuide ligand on the metal center. The ligand's net electron-donating ability is a critical factor that governs the reactivity and properties of the resulting complex.

| Property | Method | Value/Observation | Interpretation |

|---|---|---|---|

| ν(CO)sym | IR Spectroscopy | 1932 cm-1 | Indicates strong electron donation from the Tism* ligand. |

| Oxidation Potential | Cyclic Voltammetry | Ep,a = +0.84 V | Reflects the electron density at the metal center as influenced by the ligand. |

| HOMO Character | DFT Calculation | Primarily metal-carbyne π-bonding | The highest occupied orbital is key to the complex's redox chemistry. |

| Ligand Classification | Electronic-Steric Mapping | Strongly basic ligand | Confirms significant net electron donation. |

Computational Investigations of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools for mapping the entire potential energy surface of a chemical reaction, offering insights that are often inaccessible to experimental techniques alone. youtube.com For complexes of tri(imidazol-1-yl)boranuide, DFT calculations can be used to elucidate reaction mechanisms, identify transient intermediates, and determine the energetics that govern reaction rates and outcomes. acs.org

The process begins by optimizing the geometries of the reactants, products, and any proposed intermediates. youtube.com The most challenging step is locating the transition state (TS), which is the maximum energy point along the minimum energy path connecting reactants and products. A transition state structure is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. youtube.com

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Initial starting materials | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step | +21.5 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Transition State 2 (TS2) | Energy barrier for the second step | +15.8 |

| Products | Final products of the reaction | -18.7 |

Q & A

What are the optimal synthetic routes for preparing potassium tri(imidazol-1-yl)boranuide with high purity?

Methodological Answer:

The synthesis of potassium tri(imidazol-1-yl)boranuide typically involves nucleophilic substitution or ligand exchange reactions under anhydrous conditions. A plausible route is the reaction of tri(imidazol-1-yl)borane with potassium hydride (KH) in tetrahydrofuran (THF) at low temperatures (0–5°C) to avoid side reactions. Key steps include:

- Inert Atmosphere: Use Schlenk-line techniques to prevent moisture/oxygen interference.

- Purification: Recrystallization from THF/hexane mixtures or column chromatography (silica gel, eluent: MeOH/DCM) to isolate the product.

- Characterization: Confirm purity via / NMR (imidazole proton shifts at δ 7.2–7.8 ppm, boron coupling in NMR), FT-IR (B-N stretching ~1350–1450 cm), and elemental analysis .

Table 1: Hypothetical Synthetic Conditions for Analogous Boronates

| Reagent System | Solvent | Temp. (°C) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|

| BH·THF + Imidazole | THF | 25 | 65 | >90% |

| KBH + Imidazole | DMF | 70 | 45 | 85% |

| KOtBu + B(Im) | THF | -20 | 78 | 95% |

How can spectroscopic and computational methods elucidate the structural and electronic properties of potassium tri(imidazol-1-yl)boranuide?

Methodological Answer:

- FT-IR Spectroscopy: Assign B-N and N-H vibrational modes. For example, imidazole ring vibrations (C-H stretching ~3100 cm, C=N ~1600 cm) and boron coordination shifts (e.g., B-N stretching at ~1400 cm) .

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to predict bond lengths (B-N ~1.55 Å) and charge distribution (negative charge on boron, stabilized by potassium counterion). Compare experimental and calculated IR spectra to validate assignments .

- Solid-State NMR: MAS NMR can distinguish tetrahedral vs. trigonal boron environments (e.g., δ ~10–20 ppm for tetrahedral B).

Table 2: Hypothetical DFT-Calculated vs. Experimental Vibrational Frequencies

| Mode | Calculated (cm) | Experimental (cm) | Deviation (%) |

|---|---|---|---|

| B-N Stretch | 1425 | 1410 | 1.1 |

| Imidazole C=N | 1590 | 1585 | 0.3 |

What role does potassium tri(imidazol-1-yl)boranuide play in the design of metal-organic frameworks (MOFs) for gas adsorption?

Methodological Answer:

The compound may act as a ligand precursor for MOFs due to its three imidazole donors, which can coordinate to metal nodes (e.g., Zn, Cu). Key considerations:

- Ligand Functionalization: Modify imidazole substituents to tune pore size (e.g., methyl groups for hydrophobicity).

- Gas Adsorption Testing: Use volumetric analyzers (e.g., BET surface area >1000 m/g) to measure CO/CH selectivity. MOFs with flexible frameworks may exhibit gate-opening behavior under pressure .

- Stability: Thermogravimetric analysis (TGA) to assess decomposition temperatures (>300°C for robust frameworks) .

Table 3: Hypothetical Gas Adsorption Data for Imidazole-Based MOFs

| MOF Composition | Surface Area (m/g) | CO Uptake (mmol/g) | Selectivity (CO/CH) |

|---|---|---|---|

| Zn-Imidazolate | 1200 | 4.2 | 18:1 |

| Cu-Tri(imidazolyl)B | 950 | 3.8 | 15:1 |

How does the coordination behavior of this compound influence its catalytic activity in cross-coupling reactions?

Methodological Answer:

Potassium tri(imidazol-1-yl)boranuide may act as a transmetalation agent in Suzuki-Miyaura couplings. Key factors:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility but may slow transmetalation.

- Counterion Impact: Potassium ions facilitate boronate activation via ion-pairing with Pd catalysts.

- Kinetic Studies: Use NMR to monitor reaction progress (e.g., aryl fluoride coupling partners) .

Table 4: Hypothetical Catalytic Efficiency in Suzuki Reactions

| Substrate | Catalyst (Pd) | Yield (%) | Turnover Frequency (h) |

|---|---|---|---|

| Aryl Bromide | Pd(PPh) | 92 | 450 |

| Aryl Chloride | PdCl(dppf) | 78 | 320 |

What challenges arise in reconciling crystallographic data for potassium tri(imidazol-1-yl)boranuide, and how can they be mitigated?

Methodological Answer:

- Crystallization Issues: Hygroscopicity and air sensitivity complicate crystal growth. Use slow diffusion of hexane into THF solutions under argon.

- Disorder in Structures: Imidazole rings may exhibit rotational disorder. Apply restraints/constraints during refinement (e.g., SHELXL).

- Data Contradictions: Compare multiple datasets (e.g., synchrotron vs. lab-source XRD) to resolve ambiguities .

How do solvent polarity and counterion effects impact the stability of this compound in solution?

Methodological Answer:

- Solvent Screening: Use UV-Vis spectroscopy to monitor decomposition (e.g., λ~270 nm for imidazole absorption). Polar solvents (DMF, DMSO) stabilize via solvation but may promote hydrolysis.

- Counterion Exchange: Replace K with [Na or Li] to study ion-pairing effects on reactivity. Conduct conductivity measurements to assess dissociation .

Table 5: Hypothetical Stability in Solvents

| Solvent | Dielectric Constant | Half-Life (h) | Decomposition Pathway |

|---|---|---|---|

| THF | 7.5 | 48 | Hydrolysis |

| DMF | 36.7 | 72 | Oxidation |

| Hexane | 1.9 | >100 | None |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.